REACTION_CXSMILES
|
I(C1C=CC=CC=1)=O.B(F)(F)F.C[Si](C)(C)[O:15][C:16]([C:18]1[C:27]2[C:22](=[N:23][CH:24]=[CH:25][CH:26]=2)[N:21]=[CH:20][CH:19]=1)=[CH2:17].[CH3:30][OH:31]>>[CH3:30][O:31][CH2:15][C:16]([C:18]1[C:27]2[C:22](=[N:23][CH:24]=[CH:25][CH:26]=2)[N:21]=[CH:20][CH:19]=1)=[O:17]
|
Name
|
|
Quantity
|
347 mg
|
Type
|
reactant
|
Smiles
|
I(=O)C1=CC=CC=C1
|
Name
|
4-(1-trimethylsilanyloxy-vinyl)-[1,8]-naphthyridine
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
C[Si](OC(=C)C1=CC=NC2=NC=CC=C12)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
7.2 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with solid NaHCO3
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
EXTRACTION
|
Details
|
Iodobenzene was extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
the desired material re-extracted with DCM 2×
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an orange oil (110 mg), which
|
Type
|
ADDITION
|
Details
|
consisted of a 2:3 mixture of starting material and desired title compound
|
Name
|
|
Type
|
|
Smiles
|
COCC(=O)C1=CC=NC2=NC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |